4-Acryloyloxybutyl chloroformate

Description

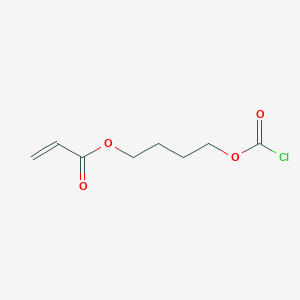

4-Acryloyloxybutyl chloroformate is a reactive acylating agent characterized by a chloroformate (-OCOCl) group and an acryloyloxy moiety. The compound’s reactivity is governed by both the electrophilic chloroformate group and the unsaturated acrylate group, enabling dual reactivity in acylation and polymerization reactions .

Properties

CAS No. |

185756-32-5 |

|---|---|

Molecular Formula |

C8H11ClO4 |

Molecular Weight |

206.62 g/mol |

IUPAC Name |

4-carbonochloridoyloxybutyl prop-2-enoate |

InChI |

InChI=1S/C8H11ClO4/c1-2-7(10)12-5-3-4-6-13-8(9)11/h2H,1,3-6H2 |

InChI Key |

HSFWJUIIFWCPBM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions:

- Ethyl chloroformate (CAS 541-41-3) : A simpler alkyl chloroformate with a short ethyl chain, widely used in derivatization and carbamate synthesis .

- Benzyl chloroformate (UN 1739) : Features an aromatic benzyl group, commonly employed in peptide synthesis and protection of amine groups .

- Isobutyl chloroformate : Branched alkyl structure, utilized in pharmaceutical intermediates and agrochemicals .

Physicochemical Properties

Reactivity and Stability

- Hydrolysis : Lower chloroformates (e.g., ethyl, methyl) hydrolyze rapidly in water, while bulkier derivatives like benzyl and this compound exhibit slower hydrolysis due to steric hindrance .

- Acylation Efficiency : Ethyl chloroformate reacts readily with amines and alcohols under mild conditions, whereas this compound may require controlled temperatures to prevent premature polymerization of the acrylate group .

- Thermal Stability : The acryloyloxy group in this compound introduces thermal sensitivity, necessitating storage at low temperatures, unlike more stable derivatives like benzyl chloroformate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.